ERK2 allosteric-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

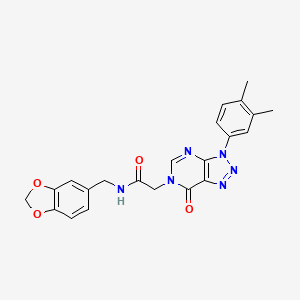

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(3,4-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O4/c1-13-3-5-16(7-14(13)2)28-21-20(25-26-28)22(30)27(11-24-21)10-19(29)23-9-15-4-6-17-18(8-15)32-12-31-17/h3-8,11H,9-10,12H2,1-2H3,(H,23,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUYKNWLWIGKTSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NCC4=CC5=C(C=C4)OCO5)N=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of ERK2 allosteric-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extracellular signal-regulated kinase 2 (ERK2) is a critical node in the mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently dysregulated in various human cancers. While the development of ATP-competitive inhibitors has been a primary focus, the pursuit of allosteric inhibitors offers the potential for greater selectivity and novel mechanisms of action. This technical guide provides a comprehensive overview of the mechanism of action of ERK2 allosteric-IN-1 (also referred to as compound 1), a selective, allosteric inhibitor of ERK2. We will delve into its binding site, the quantitative parameters of its interaction with ERK2, and the detailed experimental protocols used for its characterization. This document is intended to serve as a valuable resource for researchers in oncology, signal transduction, and drug discovery.

Introduction to the ERK2 Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a highly conserved signaling cascade that transduces extracellular signals from growth factors, cytokines, and hormones to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and migration. ERK2 is a key downstream effector in this pathway. Upon activation by upstream kinases MEK1 and MEK2 through dual phosphorylation on Threonine 185 and Tyrosine 187, active ERK2 phosphorylates a multitude of cytoplasmic and nuclear substrates, leading to the regulation of gene expression and cellular responses. Dysregulation of the ERK pathway, often through mutations in upstream components like Ras or B-Raf, is a common driver of oncogenesis, making ERK2 a compelling target for therapeutic intervention.

Below is a diagram illustrating the canonical ERK signaling pathway.

This compound: A Novel Class of Inhibitor

This compound is a small molecule inhibitor that distinguishes itself by binding to a novel allosteric site on the ERK2 protein, rather than the highly conserved ATP-binding pocket. This allosteric mode of inhibition provides a basis for its high selectivity over other kinases.

Mechanism of Action

This compound functions by binding to a previously uncharacterized allosteric pocket on the ERK2 enzyme. This binding event induces conformational changes that are propagated to the active site, thereby inhibiting the kinase activity of ERK2. This allosteric inhibition is non-competitive with respect to ATP. The binding of this compound stabilizes a conformation of ERK2 that is less competent for substrate phosphorylation.

The proposed mechanism of action is depicted in the following workflow:

Binding Site Characterization

The precise binding location of this compound was elucidated through X-ray crystallography of the ERK2-inhibitor complex (PDB ID: 7W5O).[1] The inhibitor occupies a novel allosteric pocket distinct from the ATP-binding site and the known D-recruitment site (DRS) and F-recruitment site (FRS) docking grooves. This unique binding site is a key determinant of the inhibitor's selectivity.

The binding pocket is formed by residues from both the N- and C-lobes of the kinase domain. While the full list of interacting residues is detailed in the crystallographic data, key interactions involve a combination of hydrophobic and hydrogen bonding contacts.

Quantitative Data

The inhibitory potency and binding characteristics of this compound have been quantified through various biochemical and biophysical assays.

| Parameter | Value | Method | Reference |

| IC50 | 11 µM | Kinase Activity Assay | --INVALID-LINK-- |

| PDB ID | 7W5O | X-ray Crystallography | --INVALID-LINK-- |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.

Recombinant ERK2 Expression and Purification

-

Expression System: Human ERK2 (residues 1-360) is expressed in Escherichia coli BL21(DE3) cells.

-

Vector: A suitable expression vector, such as pGEX or pET, containing an N-terminal affinity tag (e.g., GST or His6-tag) is used.

-

Culture and Induction: Cells are grown in Luria-Bertani (LB) medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 0.1-1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and cells are further incubated at 18-25°C for 16-20 hours.

-

Lysis: Cell pellets are harvested by centrifugation and resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail). Cells are lysed by sonication or high-pressure homogenization.

-

Purification: The lysate is cleared by centrifugation. The supernatant containing the soluble protein is purified using affinity chromatography (e.g., Glutathione-Sepharose for GST-tagged protein or Ni-NTA agarose for His-tagged protein). The affinity tag is then cleaved by a specific protease (e.g., PreScission Protease or Thrombin). Further purification is achieved by size-exclusion chromatography to obtain highly pure and monomeric ERK2.

In Vitro Kinase Activity Assay

The inhibitory activity of this compound is determined using an in vitro kinase assay.

-

Reaction Buffer: A typical kinase assay buffer consists of 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, and 50 µM DTT.

-

Substrate: A generic kinase substrate such as Myelin Basic Protein (MBP) or a specific peptide substrate for ERK2 is used.

-

ATP: The concentration of ATP is typically kept at or near the Km value for ERK2.

-

Procedure:

-

Recombinant active ERK2 is pre-incubated with varying concentrations of this compound (or DMSO as a vehicle control) in the kinase reaction buffer for a defined period (e.g., 15-30 minutes) at room temperature.

-

The kinase reaction is initiated by the addition of the substrate and ATP. For radiometric assays, [γ-32P]ATP is used.

-

The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at 30°C and is then stopped by the addition of a stop solution (e.g., SDS-PAGE loading buffer or a solution containing EDTA).

-

The amount of phosphorylated substrate is quantified. For radiometric assays, this is done by separating the reaction products by SDS-PAGE and detecting the incorporated radioactivity using a phosphorimager. For non-radiometric assays, such as those using fluorescently labeled substrates or antibody-based detection (e.g., ADP-Glo™), the signal is measured using a plate reader.

-

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to the DMSO control. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.

The following diagram outlines the general workflow for an in vitro kinase assay.

X-ray Crystallography

The three-dimensional structure of the ERK2-inhibitor complex is determined by X-ray crystallography.

-

Crystallization:

-

Purified ERK2 protein is concentrated to 5-10 mg/mL in a buffer such as 20 mM HEPES pH 7.5 and 50 mM NaCl.

-

This compound is added to the protein solution at a 2-5 molar excess.

-

The protein-inhibitor complex is crystallized using vapor diffusion methods (hanging drop or sitting drop). Crystallization screens are used to identify initial crystallization conditions, which are then optimized.

-

-

Data Collection:

-

Crystals are cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before being flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

-

Structure Determination and Refinement:

-

The diffraction data are processed and scaled.

-

The structure is solved by molecular replacement using a previously determined structure of ERK2 as a search model.

-

The model is refined, and the inhibitor is built into the electron density map.

-

The final structure is validated and deposited in the Protein Data Bank (PDB).

-

Conclusion

This compound represents a significant advancement in the development of selective ERK2 inhibitors. Its novel allosteric mechanism of action, targeting a unique binding site, provides a compelling alternative to traditional ATP-competitive inhibitors. The detailed structural and functional characterization of this compound not only offers a promising lead for the development of new anticancer therapeutics but also provides valuable insights into the allosteric regulation of ERK2. The experimental protocols outlined in this guide serve as a practical resource for researchers aiming to further investigate this and other allosteric modulators of the ERK signaling pathway.

References

Discovery of ERK2 allosteric-IN-1: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the discovery, mechanism of action, and experimental characterization of ERK2 allosteric-IN-1, a selective allosteric inhibitor of Extracellular signal-regulated kinase 2 (ERK2). All data and methodologies are based on publicly available scientific literature.

Introduction

Extracellular signal-regulated kinase 2 (ERK2) is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade, a central pathway that regulates a wide array of cellular processes including proliferation, differentiation, and survival. Dysregulation of the ERK pathway is a hallmark of many human cancers, making ERK2 a compelling target for therapeutic intervention. While numerous ATP-competitive inhibitors of ERK2 have been developed, achieving high selectivity remains a significant challenge due to the conserved nature of the ATP-binding pocket across the kinome. Allosteric inhibitors, which bind to sites distinct from the active site, offer a promising alternative strategy to achieve greater selectivity and novel mechanisms of action.

This whitepaper focuses on this compound (also referred to as compound 1 in the primary literature), a recently identified selective allosteric inhibitor of ERK2.[1]

Discovery and Selectivity

This compound was identified through an in silico screening approach targeting an allosteric site on the ERK2 protein.[2] This computational strategy aimed to discover compounds with novel binding modes, potentially leading to improved selectivity.

Quantitative Data Summary

The inhibitory activity and selectivity of this compound were characterized through biochemical assays. The key quantitative data are summarized in the table below.

| Parameter | Value | Target | Notes |

| IC50 | 11 μM | ERK2 | Half-maximal inhibitory concentration.[3] |

| Selectivity | High | p38α MAPK | Exhibited high selectivity against the closely related p38α MAPK.[1][2] |

Mechanism of Action

This compound functions by binding to an allosteric site on the ERK2 protein, a site distinct from the ATP-binding pocket. This binding event induces a conformational change in the enzyme that leads to the inhibition of its kinase activity. The crystal structure of ERK2 in complex with the inhibitor has been resolved, providing detailed insights into its binding mode.[1][2] Computational studies, including fragment molecular orbital calculations, have further elucidated the structural basis for its potency and selectivity.[1][2] A key finding from these studies is that the high selectivity of this compound is conferred by a low entropic cost of binding.[1]

Signaling Pathway Context

ERK2 is a central node in the MAPK/ERK signaling pathway. This pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface, leading to a cascade of phosphorylation events.

Experimental Protocols

The following sections describe representative methodologies for the key experiments involved in the characterization of this compound.

Recombinant ERK2 Expression and Purification for Crystallography

A robust supply of pure, recombinant ERK2 protein is essential for structural and biochemical studies. A common method for producing ERK2 is through bacterial expression systems.

-

Expression: The human ERK2 gene is cloned into an E. coli expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification. The vector is then transformed into a suitable E. coli strain, such as BL21(DE3). Large-scale cultures are grown to a specific optical density, and protein expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. Cell lysis is typically achieved through sonication or high-pressure homogenization.

-

Affinity Chromatography: The crude lysate is clarified by centrifugation, and the supernatant is loaded onto a chromatography column with a resin that specifically binds the affinity tag (e.g., Ni-NTA resin for His-tagged proteins).

-

Tag Cleavage and Further Purification: The affinity tag is often removed by enzymatic cleavage (e.g., with TEV protease) to yield the native protein sequence. Further purification steps, such as ion-exchange and size-exclusion chromatography, are employed to achieve a highly pure and homogeneous protein sample suitable for crystallization.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The inhibitory potency of this compound against ERK2 is determined using an in vitro kinase assay. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction.

-

Reaction Setup: The kinase reaction is set up in a multi-well plate. Each well contains recombinant active ERK2, a suitable substrate (e.g., myelin basic protein), ATP, and the kinase reaction buffer (typically containing Tris-HCl, MgCl₂, BSA, and DTT).[4]

-

Inhibitor Addition: A dilution series of this compound is added to the reaction wells. Control wells with no inhibitor are also included.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature for a specific period (e.g., 60 minutes at room temperature).[4]

-

ADP Detection: After the incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert the produced ADP into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.[4]

-

Data Analysis: The luminescence is measured using a plate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

X-ray Crystallography

Determining the three-dimensional structure of the ERK2-inhibitor complex provides a detailed understanding of the binding mechanism.

-

Crystallization: The purified ERK2 protein is incubated with a molar excess of this compound. This complex is then subjected to crystallization screening using various precipitants, buffers, and additives. The sitting-drop vapor diffusion method is commonly employed.

-

Data Collection: Once suitable crystals are obtained, they are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement: The diffraction data are processed to determine the electron density map. The structure of the ERK2-inhibitor complex is then solved using molecular replacement, and the model is refined to fit the experimental data.

Visualized Workflows and Mechanisms

Experimental Workflow for Inhibitor Discovery

The discovery of this compound followed a rational, structure-informed workflow.

Proposed Mechanism of Allosteric Inhibition

The binding of this compound to a site remote from the active site induces a conformational change that inhibits kinase activity.

References

Characterization of the ERK2 Allosteric D-Recruitment Site: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Extracellular signal-regulated kinase 2 (ERK2), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, is a critical regulator of cellular processes, including proliferation, differentiation, and survival. Dysregulation of the ERK pathway is a hallmark of many cancers, making ERK2 a prime target for therapeutic intervention. While traditional kinase inhibitors target the highly conserved ATP-binding site, allosteric inhibitors offer the potential for greater selectivity and novel mechanisms of action. This guide provides an in-depth technical overview of the characterization of a key allosteric site on ERK2—the D-Recruitment Site (DRS)—and the inhibitors that target it.

While this guide is titled with respect to "ERK2 allosteric-IN-1," publicly available scientific literature with detailed characterization of this specific compound is limited. Therefore, to provide a comprehensive and practical resource, this document will focus on the well-characterized class of allosteric inhibitors that target the ERK2 D-Recruitment Site (DRS). The principles and methodologies described herein are broadly applicable to the characterization of novel allosteric ERK2 inhibitors.

The ERK2 Signaling Pathway and Allosteric Inhibition

The canonical MAPK/ERK pathway is a phosphorylation cascade that relays extracellular signals to the nucleus to control gene expression. This pathway is initiated by the activation of receptor tyrosine kinases, leading to the sequential activation of RAS, RAF, MEK, and finally ERK.[1] Activated ERK2 phosphorylates a multitude of cytoplasmic and nuclear substrates, driving cellular responses.

Allosteric inhibitors, unlike their ATP-competitive counterparts, bind to a site on the enzyme distinct from the active site. This binding event induces a conformational change that modulates the kinase's activity. The D-Recruitment Site (DRS) is a protein-protein interaction domain on ERK2 that is crucial for the recognition and binding of substrates, scaffolding proteins, and phosphatases.[2][3] Small molecules that bind to the DRS can prevent the phosphorylation of ERK2 by its upstream kinase, MEK, and inhibit its ability to phosphorylate its own substrates, thereby attenuating downstream signaling.[2]

Figure 1: Simplified ERK2 signaling pathway and the mechanism of DRS allosteric inhibition.

Quantitative Data for a Representative DRS Allosteric Inhibitor

The following tables summarize the quantitative data for a representative D-Recruitment Site (DRS) inhibitor, compound 2507-1 , as described in the scientific literature.[2]

| Binding Affinity Data | |

| Parameter | Value |

| Ki (inactive ERK2) | ~0.4 µM |

| Ki (active ERK2) | ~0.6 µM |

| In Vitro Potency Data | |

| Parameter | Value |

| IC50 (Ets-1 phosphorylation) | 5.6 ± 1.0 µM |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of allosteric inhibitors. The following sections provide protocols for key experiments.

Fluorescence Polarization (FP) Based Binding Assay

This assay is used to determine the binding affinity of a test compound to the ERK2 DRS by measuring the displacement of a fluorescently labeled peptide probe that binds to the DRS.[2][4]

Figure 2: Workflow for a fluorescence polarization-based competitive binding assay.

Materials:

-

Purified recombinant human ERK2 (active and inactive forms)

-

Fluorescein-labeled peptide probe with high affinity for the DRS (e.g., FITC-X-Lig-D)[2]

-

Test compound (DRS inhibitor)

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT)

-

384-well, low-volume, black, non-binding surface microplates

-

Fluorescence plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a solution of ERK2 and the fluorescent probe in the assay buffer. The final concentrations should be optimized, for example, 2 µM ERK2 and 50 nM probe.

-

Dispense the ERK2/probe mixture into the wells of the 384-well plate.

-

Prepare serial dilutions of the test compound in DMSO and add to the wells. Include control wells with DMSO only (for maximum polarization) and buffer only (for minimum polarization).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes), protected from light.

-

Measure the fluorescence polarization using the plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 525 nm emission for FITC).

-

Calculate the percent inhibition for each concentration of the test compound.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Calculate the inhibitor binding constant (Ki) using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent probe.

In Vitro Kinase Activity Assay ([γ-32P]ATP-based)

This assay measures the ability of an inhibitor to prevent the phosphorylation of a substrate by ERK2.[2]

Materials:

-

Purified recombinant active ERK2

-

ERK2 substrate (e.g., Ets-1)

-

Test compound (DRS inhibitor)

-

[γ-32P]ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

SDS-PAGE gels and electrophoresis apparatus

-

Phosphorimager

Procedure:

-

Pre-incubate active ERK2 with varying concentrations of the test compound in the kinase reaction buffer for 30 minutes at room temperature.

-

Initiate the kinase reaction by adding the substrate and [γ-32P]MgATP.

-

Allow the reaction to proceed at 28-30°C for a defined period (e.g., 30 minutes).

-

Quench the reaction by adding SDS loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Expose the gel to a phosphor screen and visualize the radiolabeled, phosphorylated substrate using a phosphorimager.

-

Quantify the band intensities to determine the extent of substrate phosphorylation at each inhibitor concentration.

-

Calculate the IC50 value from a dose-response curve.

In Vitro ERK2 Activation Assay

This assay assesses the ability of a DRS inhibitor to prevent the phosphorylation and activation of ERK2 by its upstream kinase, MEK1.[2]

Materials:

-

Purified recombinant inactive ERK2

-

Constitutively active MEK1 (e.g., MKK1G7B)

-

Test compound (DRS inhibitor)

-

MgATP

-

Assay buffer

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibody against phosphorylated ERK (p-ERK)

-

Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

-

Chemiluminescent substrate

Procedure:

-

Incubate inactive ERK2 with the test compound for 10 minutes at 28°C.

-

Initiate the activation reaction by adding constitutively active MEK1 and MgATP.

-

Quench the reaction at various time points by adding SDS loading buffer.

-

Separate the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Probe the membrane with the anti-p-ERK antibody to detect phosphorylated ERK2.

-

Visualize the bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of the inhibitor on the rate of ERK2 phosphorylation by MEK1.

Structural Characterization

X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques to elucidate the precise binding mode of an allosteric inhibitor. The crystal structure of ERK2 in complex with a DRS inhibitor can reveal the key interactions between the compound and the protein, providing a basis for structure-based drug design.[2]

Figure 3: General workflow for structural characterization of an ERK2-inhibitor complex.

The characterization of allosteric inhibitors of ERK2, such as those targeting the D-Recruitment Site, requires a multi-faceted approach combining biochemical, biophysical, and structural methods. The protocols and data presented in this guide, using a well-documented DRS inhibitor as a representative example, provide a robust framework for researchers in the field of kinase drug discovery. A thorough understanding of the binding kinetics, mechanism of action, and structural basis of inhibition is essential for the development of novel and effective allosteric modulators of ERK2 for the treatment of cancer and other diseases.

References

- 1. promega.com [promega.com]

- 2. A Novel Class of Common Docking Domain Inhibitors That Prevent ERK2 Activation and Substrate Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Guided Strategy for the Development of Potent Bivalent ERK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and biochemical characterization of small molecule inhibitors of ERK2 that target the D-recruitment site - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Basis for the High Selectivity of Allosteric-IN-1 for ERK2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular signal-regulated kinase 2 (ERK2), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, is a critical regulator of cellular processes including proliferation, differentiation, and survival. Dysregulation of the ERK pathway is a hallmark of many cancers, making ERK2 a compelling target for therapeutic intervention. While ATP-competitive inhibitors have been extensively developed, achieving high selectivity remains a challenge due to the conserved nature of the ATP-binding pocket across the kinome. Allosteric inhibitors, which bind to sites distinct from the active site, offer a promising strategy to achieve greater selectivity and novel mechanisms of action. This technical guide delves into the structural underpinnings of the selectivity of ERK2 allosteric-IN-1, a selective allosteric inhibitor of ERK2.

The ERK/MAPK signaling pathway is a crucial cellular communication route that transmits signals from the cell surface to the nucleus, influencing a wide array of cellular functions.[1][2] This pathway is integral to processes such as cell growth, division, and response to external stimuli.[1] The cascade begins with the activation of a receptor tyrosine kinase (RTK) at the cell membrane, which in turn activates the small GTPase Ras.[1][2] Activated Ras then initiates a phosphorylation cascade, sequentially activating Raf (a MAP3K), MEK (a MAP2K), and finally ERK (a MAPK).[2][3] Activated ERK can then phosphorylate a multitude of cytoplasmic and nuclear targets, including transcription factors, to elicit a cellular response.[1][4] Given its central role, aberrant activation of the ERK pathway is a common driver of tumorigenesis.[4][5]

Allosteric inhibitors of ERK2, such as allosteric-IN-1, offer a distinct advantage over traditional ATP-competitive inhibitors. By binding to a less conserved allosteric site, they can achieve higher selectivity and potentially avoid off-target effects.[6] This guide will explore the structural basis for the selectivity of allosteric-IN-1, leveraging crystallographic and computational data to provide a comprehensive understanding for researchers in drug discovery and development.

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound. This data is primarily derived from the foundational study by Sugiyama H, et al. (2023).[2]

| Parameter | Value | Kinase | Notes |

| IC50 | 11 µM | ERK2 | Half-maximal inhibitory concentration. |

| Selectivity | High | ERK2 vs. p38α | Significantly more selective for ERK2 over the closely related p38α MAPK.[2] |

| Binding Site | Allosteric | ERK2 | Confirmed by X-ray crystallography.[2] |

Structural Basis of Allosteric-IN-1 Selectivity

The high selectivity of allosteric-IN-1 for ERK2 over other kinases, particularly the closely related p38α MAPK, is a key feature that makes it a valuable tool for research and a promising scaffold for drug development. The structural and thermodynamic basis for this selectivity has been elucidated through a combination of X-ray crystallography and computational studies.[2]

Allosteric Binding Site

X-ray crystallography has revealed that allosteric-IN-1 binds to a specific allosteric pocket on ERK2, distinct from the ATP-binding site.[2] This pocket is located on the dorsal side of the kinase, in a region that is less conserved across the kinome compared to the active site. The precise interactions within this pocket are crucial for the inhibitor's potency and selectivity.

Thermodynamic Drivers of Selectivity

A key finding from computational studies is that the high selectivity of allosteric-IN-1 is conferred by a low entropic cost of binding to ERK2 compared to p38α MAPK.[2] In thermodynamics, the binding affinity of a ligand to a protein is determined by the change in Gibbs free energy (ΔG), which is composed of both an enthalpic component (ΔH, related to bond formation and breaking) and an entropic component (ΔS, related to changes in disorder).

The binding of allosteric-IN-1 to ERK2 is characterized by a more favorable entropic contribution than its binding to p38α. This suggests that the inhibitor, upon binding to ERK2, causes a smaller loss of conformational freedom for itself and the protein, or induces a more favorable rearrangement of solvent molecules, compared to its interaction with p38α. This subtle but critical thermodynamic difference is a major determinant of its selectivity.

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization of kinase inhibitors. The following sections provide an overview of the key methodologies used in the study of this compound.

Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of allosteric-IN-1 against ERK2.

Methodology: A common method for assessing kinase activity is a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.

-

Reagents:

-

Recombinant human ERK2 enzyme

-

Kinase substrate (e.g., a specific peptide)

-

ATP

-

Kinase assay buffer

-

This compound (at various concentrations)

-

ADP-Glo™ reagent and kinase detection reagent

-

-

Procedure:

-

Prepare a reaction mixture containing ERK2, the substrate, and the assay buffer.

-

Add varying concentrations of allosteric-IN-1 to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagents, which will generate a luminescent signal proportional to kinase activity.

-

Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

X-ray Crystallography

Objective: To determine the three-dimensional structure of ERK2 in complex with allosteric-IN-1 to elucidate the binding mode.

Methodology:

-

Protein Expression and Purification:

-

Express recombinant human ERK2 in a suitable expression system (e.g., E. coli).

-

Purify the protein to high homogeneity using chromatography techniques such as affinity and size-exclusion chromatography.

-

-

Crystallization:

-

Concentrate the purified ERK2 protein.

-

Incubate the protein with a molar excess of allosteric-IN-1 to ensure complex formation.

-

Screen for crystallization conditions using various precipitants, buffers, and additives.

-

Optimize the lead conditions to obtain diffraction-quality crystals.

-

-

Data Collection and Structure Determination:

-

Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using molecular replacement with a known ERK2 structure as a search model.

-

Refine the model against the diffraction data and build the inhibitor into the electron density map.

-

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of binding between allosteric-IN-1 and ERK2, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Methodology:

-

Sample Preparation:

-

Dialyze both the purified ERK2 protein and the allosteric-IN-1 compound into the same buffer to minimize buffer mismatch effects.

-

Accurately determine the concentrations of both the protein and the inhibitor.

-

-

ITC Experiment:

-

Load the ERK2 solution into the sample cell of the ITC instrument.

-

Load the allosteric-IN-1 solution into the injection syringe.

-

Perform a series of injections of the inhibitor into the protein solution while monitoring the heat changes associated with binding.

-

-

Data Analysis:

-

Integrate the heat pulses to obtain the heat change per injection.

-

Fit the binding isotherm to a suitable binding model to extract the thermodynamic parameters (Kd, ΔH, and stoichiometry). The entropy change (ΔS) can then be calculated from these values.

-

Visualizations

Signaling Pathway

Caption: The ERK/MAPK signaling cascade.

Experimental Workflow

Caption: Workflow for characterizing allosteric inhibitors.

Mechanism of Allosteric Inhibition

Caption: Mechanism of ERK2 allosteric inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. Low entropic cost of binding confers high selectivity on an allosteric ERK2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Conformation selection by ATP-competitive inhibitors and allosteric communication in ERK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound-参数-MedChemExpress (MCE) [antpedia.com]

An In-depth Technical Guide to the Effects of ERK2 allosteric-IN-1 on the MAPK Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the allosteric inhibitor, ERK2 allosteric-IN-1, and its impact on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The content herein is intended to furnish researchers, scientists, and drug development professionals with the foundational knowledge, quantitative data, and detailed experimental methodologies necessary to investigate this compound and its therapeutic potential.

Introduction to the MAPK/ERK Signaling Pathway and Allosteric Inhibition

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2] Extracellular signals, such as growth factors and mitogens, activate cell surface receptors, initiating a phosphorylation cascade that ultimately leads to the activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3] Dysregulation of this pathway is a hallmark of many human cancers, making its components attractive targets for therapeutic intervention.[4]

ERK2, a serine/threonine kinase, is a key effector in this pathway.[5] Upon activation by MEK1/2 through dual phosphorylation on threonine and tyrosine residues in its activation loop, ERK2 translocates to the nucleus to phosphorylate a variety of transcription factors, thereby modulating gene expression.[3][5]

Traditional kinase inhibitors often target the highly conserved ATP-binding site, which can lead to off-target effects and the development of resistance. Allosteric inhibitors, in contrast, bind to a site distinct from the active site, inducing a conformational change that modulates the kinase's activity.[6] This mechanism can offer greater selectivity and novel avenues to overcome resistance. This compound is one such molecule designed to selectively inhibit ERK2 through an allosteric mechanism.[7]

Quantitative Data for this compound

The inhibitory activity of this compound has been characterized by its half-maximal inhibitory concentration (IC50), a measure of the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Compound Name | Target | Assay Type | IC50 (μM) | Reference |

| This compound | ERK2 | Biochemical Kinase Assay | 11 | [7][8] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and the experimental approaches to study this compound, the following diagrams have been generated using the DOT language.

MAPK/ERK Signaling Pathway with this compound Inhibition

Caption: MAPK signaling cascade and the point of allosteric inhibition of ERK2 by this compound.

Experimental Workflow for Assessing this compound Efficacy

Caption: A typical experimental workflow for characterizing the biochemical and cellular effects of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of ERK2 inhibitors.

In Vitro ERK2 Kinase Assay (Radiometric)

This protocol is adapted from standard radiometric kinase assays and is designed to determine the IC50 of an inhibitor.[1]

Materials:

-

Recombinant active ERK2 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

Kinase Buffer (5X): 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT

-

ATP solution (10 mM)

-

[γ-³²P]ATP

-

This compound at various concentrations

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and vials

Procedure:

-

Prepare a 1X kinase buffer by diluting the 5X stock.

-

Prepare the ATP mixture: Dilute the 10 mM ATP stock and [γ-³²P]ATP in 1X kinase buffer to a final concentration of 50 µM ATP with a specific activity of approximately 500 cpm/pmol.

-

Prepare serial dilutions of this compound in 1X kinase buffer.

-

In a microcentrifuge tube, combine:

-

10 µl of diluted ERK2 enzyme (e.g., 20 ng/µl)

-

10 µl of MBP substrate (e.g., 0.5 µg/µl)

-

5 µl of the inhibitor dilution (or vehicle control)

-

-

Pre-incubate the mixture for 10 minutes at 30°C.

-

Initiate the reaction by adding 5 µl of the ATP mixture.

-

Incubate for 30 minutes at 30°C.

-

Stop the reaction by spotting 20 µl of the reaction mixture onto a P81 phosphocellulose paper square.

-

Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid.

-

Perform a final wash with acetone and let the papers air dry.

-

Place the dried papers into scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Western Blot Analysis of MAPK Pathway Activation

This protocol outlines the steps to assess the phosphorylation status of ERK and its downstream targets in cells treated with an inhibitor.[2][9][10]

Materials:

-

Cancer cell line of interest (e.g., A375, HCT116)

-

Cell culture medium and supplements

-

This compound

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-RSK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 2, 6, 24 hours). Include a vehicle-treated control.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add 100-200 µl of ice-cold lysis buffer to each well and scrape the cells.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative levels of protein phosphorylation.

-

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[11]

Materials:

-

Cancer cell line of interest

-

96-well cell culture plates

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound. Include a vehicle control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.

-

Add 10 µl of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

Carefully remove the medium.

-

Add 100 µl of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 for cell growth inhibition.

Conclusion

This compound represents a promising tool for the investigation of MAPK signaling and a potential starting point for the development of novel cancer therapeutics. Its allosteric mechanism of action offers the potential for high selectivity and the ability to overcome resistance mechanisms associated with traditional ATP-competitive inhibitors. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research into the biological effects and therapeutic applications of this and similar allosteric ERK2 inhibitors. Thorough characterization using the described biochemical and cell-based assays is crucial for advancing our understanding of its role in modulating the MAPK pathway.

References

- 1. media.cellsignal.com [media.cellsignal.com]

- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ERK1 and ERK2 Map Kinases: Specific Roles or Functional Redundancy? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. promega.com [promega.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | ERK2抑制剂 | MCE [medchemexpress.cn]

- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 10. origene.com [origene.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Role of ERK2 Allosteric Inhibition in Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Extracellular signal-regulated kinase 2 (ERK2), a pivotal member of the mitogen-activated protein kinase (MAPK) signaling pathway, is a central regulator of cellular proliferation, differentiation, and survival.[1][2] Its dysregulation is a hallmark of numerous cancers, making it a prime therapeutic target.[1][3][4] This guide provides a comprehensive overview of the ERK2 signaling cascade, the mechanism of allosteric inhibition, its impact on cell proliferation, and the experimental protocols used to investigate these processes.

The ERK2 Signaling Pathway: A Core Regulator of Cell Growth

The MAPK/ERK pathway is a crucial cascade that relays extracellular signals to the nucleus, culminating in the regulation of gene expression.[1][5] The canonical pathway involves a sequence of protein kinase activations, starting from cell surface receptors.

Pathway Cascade:

-

Activation: The pathway is typically initiated by growth factors binding to receptor tyrosine kinases (RTKs), which leads to the activation of the small GTPase RAS.

-

RAF and MEK Activation: Activated RAS recruits and activates RAF kinases (A-RAF, B-RAF, C-RAF). RAF then phosphorylates and activates MEK1 and MEK2 (MAPK/ERK kinases).[6]

-

ERK2 Activation: MEK1/2 are dual-specificity kinases that phosphorylate ERK2 on specific threonine (Thr185) and tyrosine (Tyr187) residues within its activation loop.[6]

-

Downstream Signaling: This dual phosphorylation fully activates ERK2, causing it to dimerize and translocate from the cytoplasm to the nucleus. In the nucleus, ERK2 phosphorylates a multitude of transcription factors, such as Elk-1, c-Myc, and c-Fos, which in turn regulate the expression of genes essential for cell cycle progression and proliferation.[7]

Dysregulation of this pathway, often through gain-of-function mutations in RAS or BRAF, leads to sustained ERK signaling and uncontrolled cell proliferation, a key driver of tumorigenesis.[4][5]

Caption: The canonical RAS/RAF/MEK/ERK signaling cascade.

Mechanism of ERK2 Allosteric Inhibition

Kinase inhibitors are broadly classified based on their binding site and mechanism of action. While many are ATP-competitive, binding to the active site where ATP binds, allosteric inhibitors represent a distinct and promising class.[1]

-

Binding Site: Allosteric inhibitors bind to a pocket on the ERK2 enzyme that is distinct from the highly conserved ATP-binding site.[1][6] This offers the potential for greater selectivity over other kinases, reducing off-target effects.

-

Conformational Change: Upon binding, the allosteric inhibitor induces a conformational change in the ERK2 protein.[1] This change can inhibit the enzyme's function in several ways:

-

Catalytic Inhibition: It can distort the active site, preventing the efficient binding and phosphorylation of substrates.

-

Inhibition of Activation: Some allosteric inhibitors, also known as dual-mechanism inhibitors, can prevent the upstream kinase MEK1/2 from phosphorylating and activating ERK2.[8]

-

This dual mechanism provides a more profound and durable suppression of the ERK signaling pathway compared to purely catalytic inhibition.

References

- 1. What are ERK2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Conformation Selection by ATP-competitive Inhibitors and Allosteric Communication in ERK2 [elifesciences.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. droracle.ai [droracle.ai]

- 5. Frontiers | ERK1 and ERK2 Map Kinases: Specific Roles or Functional Redundancy? [frontiersin.org]

- 6. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. aacrjournals.org [aacrjournals.org]

Unveiling the Chemical Landscape of ERK2 Allosteric-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental characterization of ERK2 allosteric-IN-1, a selective allosteric inhibitor of Extracellular signal-regulated kinase 2 (ERK2). This document is intended to serve as a valuable resource for researchers and professionals engaged in kinase inhibitor discovery and development.

Core Chemical and Pharmacological Properties

This compound, also referred to as compound 1 in seminal literature, has emerged as a significant tool for studying the allosteric regulation of the ERK2 signaling pathway.[1] Its key quantitative properties are summarized below for clear reference and comparison.

| Property | Value | Reference |

| IC50 | 11 µM | [1] |

| CAS Number | 872591-16-7 | [1] |

| Molecular Formula | C22H20N6O4 | [1] |

| Molecular Weight | 432.43 g/mol | [1] |

Mechanism of Action: Allosteric Inhibition of the ERK Signaling Pathway

ERK2 is a critical component of the Ras-Raf-MEK-ERK signaling cascade, a pathway fundamental to cell proliferation, differentiation, and survival.[2][3] Dysregulation of this pathway is a hallmark of many cancers, making its components attractive targets for therapeutic intervention.

Unlike ATP-competitive inhibitors that bind to the highly conserved active site of kinases, allosteric inhibitors like this compound bind to a distinct, less conserved site on the enzyme. This binding event induces a conformational change that modulates the kinase's activity. The primary literature suggests that this compound binds to a novel allosteric site on the ERK2 protein.[4]

Caption: The ERK Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols for Characterization

The characterization of a novel allosteric inhibitor such as this compound involves a multi-faceted experimental approach to determine its binding affinity, inhibitory activity, and structural basis of interaction.

Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ERK2.

General Methodology: A common method for assessing kinase activity is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.

-

Reaction Setup: A reaction mixture is prepared containing recombinant ERK2 enzyme, a suitable substrate (e.g., a peptide or protein substrate of ERK2), and ATP in a kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[5]

-

Inhibitor Addition: this compound is serially diluted to various concentrations and added to the reaction mixture. A control reaction with DMSO (the vehicle for the inhibitor) is also included.

-

Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes).[5]

-

Detection: A reagent such as ADP-Glo™ is added to the reaction. This reagent first depletes the remaining ATP and then converts the ADP generated by the kinase reaction into ATP. The newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the amount of ADP produced and, therefore, the kinase activity.[5]

-

Data Analysis: The luminescence is measured using a microplate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

X-ray Crystallography

Objective: To determine the three-dimensional structure of ERK2 in complex with this compound, revealing the specific binding site and interactions.

General Methodology:

-

Protein Expression and Purification: Human ERK2 is expressed in a suitable system (e.g., E. coli) and purified to a high degree.[4]

-

Complex Formation: The purified ERK2 protein is incubated with a molar excess of this compound to ensure complex formation.

-

Crystallization: The protein-inhibitor complex is subjected to crystallization screening using various conditions (e.g., different precipitants, pH, and temperature) to obtain well-ordered crystals. A rational surface-engineering approach, involving the mutation of surface residues distant from the binding site, can be employed to reduce unwanted crystal packing and facilitate the crystallization of the complex.[6]

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction data are collected.[4]

-

Structure Determination and Refinement: The diffraction data are processed to determine the electron density map, from which the atomic model of the ERK2-inhibitor complex is built and refined.[4]

Experimental Workflow for Allosteric Inhibitor Characterization

The discovery and characterization of an allosteric inhibitor follows a logical progression of experiments to confirm its mechanism of action and binding properties.

Caption: A typical experimental workflow for the characterization of an allosteric kinase inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rcsb.org [rcsb.org]

- 5. promega.com [promega.com]

- 6. Protein–peptide complex crystallization: a case study on the ERK2 mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Landscapes of ERK2: An In-depth Guide to Allosteric Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extracellular signal-regulated kinase 2 (ERK2) is a central node in the mitogen-activated protein kinase (MAPK) signaling pathway, a cascade fundamental to cellular processes like proliferation, differentiation, and survival.[1] Its dysregulation is a hallmark of numerous cancers, making it a prime therapeutic target.[2] While traditional kinase inhibitors compete with ATP at the active site, allosteric inhibitors offer a distinct mechanism, binding to remote sites to induce conformational changes that modulate enzyme activity.[1] This guide provides a detailed exploration of the conformational changes in ERK2 induced by such inhibitors, presenting quantitative binding data, detailed experimental protocols for characterization, and visual representations of the underlying molecular and cellular processes.

ERK2 Activation and Dynamic Conformational States

Unlike many protein kinases that undergo large structural rearrangements upon activation, ERK2 exhibits more subtle changes.[3] Its activation requires dual phosphorylation on Threonine 183 and Tyrosine 185 within the activation loop by the upstream kinase MEK.[4] This phosphorylation event does not lock ERK2 into a single active state but rather shifts a dynamic equilibrium.[5][6]

Solution-state studies using Nuclear Magnetic Resonance (NMR) and Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) have revealed that active, dual-phosphorylated ERK2 (2P-ERK2) exists in a dynamic equilibrium between at least two distinct conformational states:[3][7]

-

L-state ('Locked'): A less active conformation. The unphosphorylated, inactive form of ERK2 (0P-ERK2) predominantly exists in this state.[5][6]

-

R-state ('Released'): A conformation associated with a more compact, catalytically productive ATP-binding mode, poised for phosphoryl transfer.[3][7]

This intrinsic dynamism is crucial for its regulation and presents a unique opportunity for therapeutic intervention through a mechanism known as conformation selection .

Allosteric Inhibition via Conformation Selection

Allosteric inhibitors can exploit the small energetic difference between the L and R states.[6] Instead of simply blocking the active site, these molecules bind preferentially to one conformation, shifting the equilibrium and thereby controlling the kinase's activity. This "conformation selection" is a hallmark of several well-characterized ERK2 inhibitors.[3][7]

For example, the binding of an inhibitor can trap a specific state, altering the protein's dynamics and its interactions with other proteins, such as phosphatases that dephosphorylate and inactivate ERK2.[7] An inhibitor that stabilizes the R-state might allosterically enhance catalysis but could also be designed to block substrate binding, while an L-state stabilizer would directly inhibit the enzyme's catalytic potential.

Quantitative Data on ERK2 Inhibitors

The interaction between inhibitors and ERK2 can be quantified by their binding affinity (Kᵢ, Kd) and their ability to inhibit enzymatic activity (IC₅₀). The following table summarizes key quantitative data for several ATP-competitive inhibitors known to induce distinct conformational changes in ERK2.

| Inhibitor | Type | Target | Binding Affinity / Potency | Conformational Selection |

| SCH772984 | ATP-Competitive | ERK1/ERK2 | ERK1 IC₅₀: 4 nMERK2 IC₅₀: 1 nM[8] | Stabilizes the L-state [3][7] |

| Vertex-11e (VTX-11e) | ATP-Competitive | ERK1/ERK2 | ERK1 IC₅₀: 17 nMERK2 IC₅₀: 15 nM[9]ERK2 Kᵢ: 2 nM[10] | Stabilizes the R-state [6][10] |

| Ulixertinib (BVD-523) | ATP-Competitive | ERK1/ERK2 | ERK2 IC₅₀: <0.3 nM[11]ERK2 Kᵢ: 0.04 nM[12] | Stabilizes the R-state [5] |

| Ravoxertinib (GDC-0994) | ATP-Competitive | ERK1/ERK2 | ERK1 IC₅₀: 1.1 nMERK2 IC₅₀: 0.3 nM[11] | No selection ; binds both L and R states[3][7] |

| FR180204 | ATP-Competitive | ERK1/ERK2 | ERK1 Kᵢ: 0.31 µMERK2 Kᵢ: 0.14 µM[13] | Not explicitly defined as L/R selector |

| AZD0364 (ATG-017) | ATP-Competitive | ERK1/ERK2 | ERK2 IC₅₀: 0.6 nM[14] | Intermediate properties; weak R-state selection[7] |

Note: IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency.

Signaling Pathway and Regulatory Mechanisms

To understand the context of ERK2 inhibition, it is essential to visualize its place within the canonical MAPK signaling cascade.

The diagram above illustrates the signal transduction from growth factors at the cell surface to the nucleus, culminating in changes in gene expression. Allosteric inhibitors act directly on ERK1/2 to block this downstream signaling.

The mechanism by which different inhibitors select for and stabilize distinct conformational states of active ERK2 is a key concept in allosteric modulation.

Experimental Protocols for Characterizing Conformational Changes

Investigating the dynamic structure of ERK2 and the effects of inhibitors requires a suite of sophisticated biophysical techniques. Below are detailed methodologies for the key experiments.

X-ray Crystallography

This technique provides high-resolution, static snapshots of the ERK2-inhibitor complex, revealing the precise atomic interactions and induced conformational changes.

Methodology:

-

Protein Expression and Purification: Human ERK2 is expressed in E. coli and purified using affinity and size-exclusion chromatography to achieve high purity. For studies on the active state, the protein is phosphorylated in vitro by MEK1.

-

Crystallization: The purified ERK2 (typically ~10-20 mg/mL) is mixed with a crystallization solution containing precipitants (e.g., PEG), buffers, and salts. Crystals are grown using methods like hanging-drop or sitting-drop vapor diffusion.[15] To form the complex, crystals of apo-ERK2 can be soaked in a solution containing the inhibitor, or the inhibitor can be co-crystallized with the protein.[16]

-

Data Collection: Crystals are flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The crystal is rotated in the X-ray beam to capture a complete diffraction pattern.[15]

-

Structure Determination and Refinement: The diffraction data are processed to determine the electron density map. The structure is solved using molecular replacement with a known ERK2 structure as a model. The inhibitor is then built into the density map, and the entire complex is refined to yield a final atomic model.[16]

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS probes the solvent accessibility of backbone amide hydrogens. Changes in exchange rates upon inhibitor binding reveal alterations in protein conformation and dynamics in solution.[17]

Methodology:

-

Deuterium Labeling: Apo-ERK2 and the ERK2-inhibitor complex are separately diluted from a standard H₂O-based buffer into a D₂O-based buffer to initiate the H-D exchange. Samples are incubated for various time points (e.g., 10s, 1min, 10min, 1hr).[2]

-

Quenching: The exchange reaction is stopped by rapidly lowering the pH to ~2.5 and the temperature to 0°C. This is typically done by adding a pre-chilled, acidic quench buffer.[2][17]

-

Proteolytic Digestion: The quenched sample is immediately injected into an HPLC system where it flows through an immobilized pepsin column at low temperature. Pepsin is active at low pH and digests the protein into smaller peptides.[1]

-

Peptide Separation and Mass Analysis: The resulting peptides are trapped and then separated by reverse-phase chromatography (e.g., a C18 column) and analyzed by a high-resolution mass spectrometer.[2]

-

Data Analysis: The mass of each peptide is measured. An increase in mass corresponds to the number of deuterons incorporated. By comparing the deuterium uptake in the presence and absence of the inhibitor, regions of the protein that have become more or less solvent-exposed (i.e., have undergone conformational changes) can be identified.[1]

NMR Relaxation Dispersion

NMR spectroscopy, particularly Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion, is a powerful technique for characterizing millisecond-timescale conformational exchanges, such as the L↔R equilibrium in ERK2.[18]

Methodology:

-

Isotope Labeling: ERK2 is expressed in minimal media containing ¹⁵N and/or ¹³C sources (e.g., ¹⁵NH₄Cl, ¹³C-glucose) to produce isotopically labeled protein. For studying side-chain dynamics, selective [methyl-¹³C,¹H]-labeling on Isoleucine, Leucine, and Valine (ILV) residues is often employed.[7]

-

Sample Preparation: Purified, labeled ERK2 (~200 µM) is prepared in an NMR buffer containing 10% D₂O in a specialized NMR tube.[19]

-

NMR Data Acquisition: A series of 2D NMR experiments (e.g., ¹H-¹⁵N HSQC or ¹H-¹³C HMQC) are recorded.[5] In a CPMG experiment, the effective transverse relaxation rate (R₂) is measured as a function of a variable frequency of refocusing pulses.[20] Conformational exchange between states with different chemical shifts contributes to the R₂ rate (a phenomenon called Rₑₓ).

-

Data Analysis: The relaxation dispersion profiles (R₂ vs. CPMG frequency) are fitted to mathematical models of exchange. This analysis can extract kinetic parameters, such as the exchange rate (kₑₓ) between the L and R states, the populations of each state, and the chemical shift differences between the states for specific nuclei.[18][20] Experiments are repeated with the inhibitor to observe how it perturbs these parameters.

Conclusion and Future Directions

The allosteric inhibition of ERK2 through conformation selection represents a sophisticated and powerful strategy for modulating MAPK signaling. By stabilizing distinct functional states of the kinase, inhibitors like Vertex-11e and SCH772984 demonstrate that it is possible to achieve high potency and selectivity. Understanding the structural and dynamic consequences of inhibitor binding is paramount for rational drug design. The experimental approaches outlined in this guide—X-ray crystallography, HDX-MS, and NMR spectroscopy—provide a multi-faceted toolkit for elucidating these complex mechanisms. Future efforts in drug development will likely focus on designing novel allosteric modulators that can fine-tune ERK2 activity with even greater specificity, potentially overcoming resistance mechanisms that arise with traditional ATP-competitive inhibitors and offering new therapeutic avenues for cancer and other proliferative diseases.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative Analysis of ERK2 Interactions with Substrate Proteins: ROLES FOR KINASE DOCKING DOMAINS AND ACTIVITY IN DETERMINING BINDING AFFINITY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The functional regulatory details of ERK2 in complex with RSK1: an in silico insight - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conformation Selection by ATP-competitive Inhibitors and Allosteric Communication in ERK2 [elifesciences.org]

- 6. pnas.org [pnas.org]

- 7. Conformation selection by ATP-competitive inhibitors and allosteric communication in ERK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. rcsb.org [rcsb.org]

- 11. selleckchem.com [selleckchem.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Identification of a selective ERK inhibitor and structural determination of the inhibitor-ERK2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 16. researchgate.net [researchgate.net]

- 17. Hydrogen Deuterium Exchange (HDX) mass spectrometry | Thermo Fisher Scientific - US [thermofisher.com]

- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 19. Solution NMR Insights into Docking Interactions Involving Inactive ERK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Relaxation dispersion NMR spectroscopy for the study of protein allostery - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking New Therapeutic Avenues: A Technical Guide to Non-ATP Competitive Inhibition of ERK2 Signaling

For Researchers, Scientists, and Drug Development Professionals

Published: November 7, 2025

Abstract

The extracellular signal-regulated kinase 2 (ERK2), a pivotal node in the mitogen-activated protein kinase (MAPK) signaling cascade, is a well-established therapeutic target in oncology and other proliferative disorders. However, the development of ATP-competitive inhibitors has been hampered by challenges related to selectivity and acquired resistance. This has spurred the exploration of non-ATP competitive inhibition strategies that target allosteric sites or protein-protein interactions essential for ERK2 function. This technical guide provides an in-depth overview of the core principles, key molecular players, and experimental methodologies associated with the non-ATP competitive inhibition of ERK2 signaling. We present a comprehensive summary of quantitative data for notable inhibitors, detailed experimental protocols for their characterization, and visual representations of the underlying molecular pathways and experimental workflows to empower researchers in this burgeoning field of drug discovery.

Introduction to ERK2 Signaling and the Rationale for Non-ATP Competitive Inhibition

The Ras-Raf-MEK-ERK cascade is a critical signaling pathway that transduces extracellular signals to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and migration.[1][2] Dysregulation of this pathway, often through mutations in upstream components like Ras or B-Raf, is a hallmark of many human cancers.[1] ERK1 and ERK2 are the terminal kinases in this cascade, and their activation involves phosphorylation by MEK1/2 on specific threonine and tyrosine residues.[3]

While ATP-competitive inhibitors of ERK1/2 have been developed, they often face challenges such as off-target effects due to the conserved nature of the ATP-binding pocket among kinases and the emergence of resistance.[3] Non-ATP competitive inhibitors offer a promising alternative by targeting unique allosteric sites or protein-protein interaction domains on ERK2.[4] This approach can lead to improved selectivity and the ability to overcome resistance mechanisms associated with the ATP-binding site.[4]

Mechanisms of Non-ATP Competitive ERK2 Inhibition

Non-ATP competitive inhibition of ERK2 can be achieved through several distinct mechanisms, primarily targeting allosteric sites that modulate kinase activity or interfaces that mediate crucial protein-protein interactions.

Inhibition of ERK2 Dimerization

Upon activation, ERK2 can form homodimers, a process that is important for its nuclear translocation and the phosphorylation of certain substrates.[5] Inhibitors that disrupt ERK2 dimerization represent a novel class of non-ATP competitive agents.

A prime example is DEL-22379 , which has been shown to inhibit ERK dimerization with an IC50 of approximately 0.5 µM.[6][7][8] This inhibition occurs without affecting the phosphorylation or kinase activity of ERK2 itself.[6] By preventing dimerization, DEL-22379 suppresses the growth of tumor cells expressing RAS-ERK pathway oncogenes and induces apoptosis.[6]

Targeting Protein-Protein Docking Sites

ERK2 utilizes specific docking sites, distinct from the active site, to recognize and bind its substrates and other interacting proteins.[9] These docking sites, such as the D-recruitment site (DRS) and the F-recruitment site (FRS), are attractive targets for non-ATP competitive inhibitors.[9]

Inhibitors targeting the DRS, a groove on the opposite side of the kinase from the active site, can prevent the binding of substrates and upstream activators like MEK1.[9][10] For instance, the compound 2507-1 was identified as a DRS inhibitor that blocks ERK2 activation by MEK1 with an IC50 of 9.9 µM and inhibits the phosphorylation of the DRS-dependent substrate Ets-1 with an IC50 of 5.6 µM.[10]

Dual-Mechanism Inhibition

Some inhibitors exhibit a unique dual mechanism of action, targeting both the catalytic activity and the phosphorylation state of ERK2. SCH772984 is a notable example that, while ATP-competitive, also prevents the phosphorylation of ERK1/2 by MEK1/2.[11][12] This dual action leads to a more complete shutdown of the MAPK pathway.[11] Although it competes with ATP, its unique binding mode and dual mechanism distinguish it from classical ATP-competitive inhibitors and provide insights for designing novel non-ATP competitive scaffolds.

Quantitative Data for Non-ATP Competitive ERK2 Inhibitors

The following tables summarize key quantitative data for representative non-ATP competitive and dual-mechanism ERK2 inhibitors.

Table 1: Biochemical Potency of Non-ATP Competitive and Dual-Mechanism ERK2 Inhibitors

| Inhibitor | Target/Mechanism | Assay Type | IC50/Ki/Kd | Reference(s) |

| DEL-22379 | ERK2 Dimerization | Dimerization Assay | ~0.5 µM (IC50) | [6][7][8] |

| DEL-22379 | ERK2 Binding | - | Low µM range (Kd) | [8] |

| 2507-1 | D-Recruitment Site (DRS) | Kinase Assay (Ets-1) | 5.6 ± 1.0 µM (IC50) | [10] |

| 2507-1 | D-Recruitment Site (DRS) | MEK1-mediated ERK2 activation | 9.9 ± 1.9 µM (IC50) | [10] |

| 2507-1 | D-Recruitment Site (DRS) | Binding to inactive ERK2 | ~0.4 µM (Ki) | [10] |

| 2507-1 | D-Recruitment Site (DRS) | Binding to active ERK2 | ~0.6 µM (Ki) | [10] |

| SCH772984 | ERK1/2 Kinase Activity | Cell-free Kinase Assay | 4 nM (ERK1), 1 nM (ERK2) (IC50) | [6][13] |

| SCH772984 | ERK1/2 Binding | Isothermal Titration Calorimetry | ~200 nM (KD) | [14] |

Table 2: Cellular Activity of Non-ATP Competitive and Dual-Mechanism ERK2 Inhibitors

| Inhibitor | Cell Line(s) | Assay Type | GI50/IC50/EC50 | Reference(s) |

| DEL-22379 | BRAF/RAS mutant cell lines | Proliferation (Alamar Blue) | Varies by cell line | [15] |

| 2507-1 Analogues | HeLa | Proliferation | ~5 µM to 10-25 µM (IC50) | [16] |

| SCH772984 | BRAF/RAS mutant tumor lines | Proliferation | <500 nM (EC50) in ~88% of BRAF-mutant and ~49% of RAS-mutant lines | [6][11] |

| SCH772984 | H1299, HCT-116, SH-SY5Y | ERK Inhibition | 75 nM (SH-SY5Y), Varies for others (IC50) | [17] |

| SCH772984 | H1299, HCT-116, SH-SY5Y | Cell Viability | 24 nM (SH-SY5Y), Varies for others (IC50) | [17] |

Experimental Protocols

Detailed and robust experimental protocols are critical for the discovery and characterization of non-ATP competitive ERK2 inhibitors.

ERK2 Dimerization Assays

This assay assesses the monomeric and dimeric states of ERK2 in cell lysates.

-

Cell Treatment: Treat cells (e.g., HEK293T) with the test inhibitor (e.g., 10 µM DEL-22379) for 30 minutes prior to stimulation with a growth factor like EGF.[15][18]

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

-

Native PAGE: Separate the protein lysates on a native polyacrylamide gel, which preserves the native protein complexes.

-

Western Blotting: Transfer the proteins to a membrane and probe with an anti-ERK2 antibody to visualize the monomeric and dimeric forms of ERK2.[18] A decrease in the dimeric band in inhibitor-treated samples indicates inhibition of dimerization.

This method is used to detect the interaction between two differentially tagged ERK2 molecules.

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with plasmids encoding ERK2 tagged with two different epitopes (e.g., HA and FLAG).[8]

-

Inhibitor Treatment and Stimulation: Treat the transfected cells with the inhibitor followed by stimulation with a growth factor (e.g., EGF).

-

Immunoprecipitation: Lyse the cells and immunoprecipitate one of the tagged proteins (e.g., with an anti-HA antibody).

-